16-Oxo-palmitate

Catalog No.
S658841
CAS No.
M.F
C16H29O3-
M. Wt
269.4 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Oxo-palmitate

Product Name

16-Oxo-palmitate

IUPAC Name

16-oxohexadecanoate

Molecular Formula

C16H29O3-

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1

InChI Key

NKVUEIHJDGURIA-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC=O

16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.

16-Oxo-palmitate, also known as 16-oxohexadecanoate, is a long-chain fatty acid characterized by the presence of a ketone functional group at the 16th carbon position of its hexadecanoic acid backbone. Its chemical formula is C16H30O3C_{16}H_{30}O_3, and it has a molecular weight of approximately 270.4 Daltons. This compound belongs to the class of organic compounds referred to as oxo fatty acids, which are notable for their unique structural features and biological activities .

The synthesis of 16-oxo-palmitate can occur through various biochemical pathways. One significant reaction involves the conversion of 16-hydroxypalmitate in the presence of nicotinamide adenine dinucleotide phosphate, leading to the formation of 16-oxo-palmitate along with the reduction of NADP to NADPH . Additionally, this compound can undergo further oxidation reactions, such as those mediated by cytochrome P450 enzymes, which play a crucial role in fatty acid metabolism .

16-Oxo-palmitate exhibits several biological activities that are relevant in both physiological and pathological contexts. It has been implicated in various metabolic processes, including lipid metabolism and signaling pathways. The presence of the ketone group may influence its interaction with biological membranes and proteins, potentially affecting cell signaling and gene expression. Research indicates that oxo fatty acids, including 16-oxo-palmitate, may have roles in inflammatory responses and cellular stress responses .

The synthesis of 16-oxo-palmitate can be achieved through both natural and synthetic routes:

  • Natural Synthesis:
    • Occurs via enzymatic oxidation of palmitic acid derivatives, particularly through pathways involving cytochrome P450 enzymes.
    • It can also be produced during the biosynthesis of cutin from fatty acids .
  • Chemical Synthesis:
    • Chemical methods may involve oxidation reactions where palmitic acid or its derivatives are treated with oxidizing agents to introduce the ketone functional group at the appropriate carbon position.

Due to its unique properties, 16-oxo-palmitate has potential applications in various fields:

  • Pharmaceuticals: Investigated for its roles in metabolic disorders and inflammation.
  • Cosmetics: Potential use in skin care formulations due to its fatty acid profile.
  • Food Industry: As a flavoring agent or preservative owing to its lipid characteristics .

Interaction studies have shown that 16-oxo-palmitate can interact with various proteins and enzymes involved in lipid metabolism. These interactions may influence metabolic pathways related to energy production and storage. Additionally, studies suggest that it may modulate signaling pathways associated with inflammation and oxidative stress responses .

Several compounds share structural similarities with 16-oxo-palmitate, particularly within the family of oxo fatty acids. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Palmitic AcidSaturated fatty acidNo functional groups other than carboxyl
2-Oxo-Palmitic AcidKetone at the second carbonDifferent position for ketone group
16-HydroxypalmitateHydroxyl group at the 16th carbonHydroxyl instead of a ketone
Oleic AcidMonounsaturated fatty acidContains a double bond

16-Oxo-palmitate is unique due to its specific ketone positioning at the terminal carbon, which differentiates it from other fatty acids and contributes to its distinct biological activities .

Enzymatic Synthesis in Biological Systems

The enzymatic synthesis of 16-oxo-palmitate represents a critical metabolic pathway involving sequential oxidation reactions that transform palmitic acid into its omega-oxo derivative [1]. This biosynthetic process occurs through multiple enzymatic steps, each catalyzed by specific enzyme systems with distinct cofactor requirements and cellular localizations [2] [3].

The primary enzymatic pathway begins with the omega hydroxylation of palmitic acid, catalyzed by cytochrome P450 omega-hydroxylases belonging to the CYP4A and CYP4F families [4] [3]. These microsomal enzymes, localized in the endoplasmic reticulum, require NADPH and molecular oxygen as cofactors for the initial hydroxylation reaction [3]. In Vicia faba germinating embryonic shoots, a crude microsomal fraction has been demonstrated to catalyze the conversion of palmitic acid to omega-hydroxypalmitic acid, with maximal rates occurring at pH 8 and showing sigmoidal kinetics with increasing palmitic acid concentrations [3].

The subsequent oxidation step involves alcohol dehydrogenase enzymes that convert 16-hydroxypalmitic acid to the corresponding aldehyde intermediate, 16-oxopalmitaldehyde [5]. These NAD+-dependent enzymes utilize the short-chain dehydrogenases/reductases mechanism, where the NAD cofactor binds first, causing active site water to deprotonate key tyrosine residues [5]. The alcohol substrate binding triggers proton abstraction by the deprotonated tyrosine, initiating hydride transfer to NAD+ [5].

The final step in the enzymatic synthesis involves fatty aldehyde dehydrogenase, specifically ALDH3A2, which catalyzes the oxidation of long-chain aliphatic aldehydes into fatty acids [6] [7]. This enzyme, encoded by the ALDH3A2 gene on chromosome 17, functions as a membrane-associated dimer and requires NAD+ as a cofactor [7]. ALDH3A2 demonstrates activity on various saturated and unsaturated aliphatic aldehydes between 6 and 24 carbons in length, making it particularly suitable for processing 16-oxopalmitaldehyde [6].

In plant systems, the biosynthesis of 16-oxo-palmitate is closely linked to cutin biosynthesis pathways [8]. Arabidopsis CYP86A8 and CYP94C1 serve as fatty acid omega-hydroxylases with distinct substrate specificities, where CYP86A8 hydroxylates palmitate and stearate but not epoxy fatty acids, while CYP94C1 metabolizes epoxy fatty acids more effectively [8]. These enzymes participate in the sequential reactions that include activation of acyl chains to acyl-CoAs by long-chain acyl-CoA synthetase encoded by the LACS2 gene, followed by hydroxylation and epoxidation [8].

Table 1: Enzymatic Synthesis of 16-Oxo-palmitate in Biological Systems

Enzyme SystemSubstrateProductCofactorsCellular LocationReaction Type
Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families)Palmitic acid (16:0)16-Hydroxypalmitic acidNADPH, O2Endoplasmic reticulum microsomesOmega hydroxylation
Alcohol dehydrogenase (NAD+-dependent)16-Hydroxypalmitic acid16-OxopalmitaldehydeNAD+Microsomes/CytoplasmAlcohol oxidation
Fatty aldehyde dehydrogenase (ALDH3A2)16-Oxopalmitaldehyde16-Oxo-palmitateNAD+Endoplasmic reticulum/PeroxisomesAldehyde oxidation
Plant cytochrome P450 (CYP86A8, CYP94C1)Palmitic acid (16:0)16-Hydroxypalmitic acidNADPH, O2Plant microsomesOmega hydroxylation
Cytochrome P450BM-3 (CYP102)16-Oxohexadecanoic acidHexadecanedioic acidNADPH, O2Bacterial cytoplasmAldehyde oxidation

Research findings demonstrate that cytochrome P450BM-3 from Bacillus megaterium exhibits significant activity toward omega-oxo fatty acids, oxidizing 16-oxohexadecanoic acid exclusively to the corresponding alpha,omega-dicarboxylic acid [9]. The oxidation rates for omega-oxo fatty acids decrease in the order C16 > C18 approximately equal to C14 > C12, indicating substrate chain length preferences [9]. Notably, no kinetic isotope effect is observed when the aldehyde hydrogen is replaced by deuterium, and the catalytic outcome remains unchanged with structural modifications designed to stabilize radical intermediates [9].

Chemical Synthesis Methods (Ester Hydrolysis, Ligand Transfer Reactions)

Chemical synthesis of 16-oxo-palmitate and related compounds can be achieved through various non-enzymatic methods, primarily involving ester hydrolysis and ligand transfer reactions [10] [11]. These synthetic approaches provide alternative pathways for producing omega-oxo fatty acids when enzymatic systems are not available or practical for large-scale synthesis.

Ester hydrolysis represents the most fundamental chemical approach for synthesizing 16-oxo-palmitate derivatives [10]. Basic hydrolysis, also known as saponification, involves treating fatty acid esters with strong bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide [10]. The mechanism proceeds through nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon of the ester to form a tetrahedral intermediate [10]. This intermediate subsequently eliminates the alkoxide group, yielding a carboxylate salt that can be neutralized with acid to produce the free carboxylic acid [10].

The saponification process occurs via a two-step addition-elimination mechanism where the hydroxide ion first undergoes nucleophilic addition to the carbonyl carbon, followed by elimination of the alkoxide leaving group [10]. This reaction is essentially irreversible under basic conditions due to the deprotonation of the carboxylic acid product, which drives the equilibrium toward completion [10]. In laboratory settings, lithium hydroxide in a mixture of tetrahydrofuran and water is commonly employed for ester hydrolysis reactions [10].

Acidic hydrolysis provides an alternative approach where esters are heated with large excesses of water containing strong acid catalysts [11]. This method represents the reverse of esterification reactions and proceeds through acid-catalyzed nucleophilic substitution [11]. The process involves protonation of the carbonyl oxygen, making the carbon more electrophilic and facilitating nucleophilic attack by water [11]. Unlike basic hydrolysis, acidic hydrolysis is reversible and does not proceed to completion without driving the equilibrium through product removal or excess water [11].

Ligand transfer reactions constitute another important class of chemical synthesis methods for fatty acid derivatives [12]. These reactions involve the transfer of acyl groups between different molecular species, often mediated by protein substrates containing cysteine residues [12]. The mechanism involves formation of acyl-enzyme intermediates through thioester linkages, followed by transfer of the acyl group to target molecules [12]. In fatty acyl recognition and transfer processes, the acyl-enzyme intermediate transfers palmitoyl groups to substrate cysteine residues through transpalmitoylation reactions [12].

Table 2: Chemical Synthesis Methods for 16-Oxo-palmitate and Related Compounds

MethodReagentsConditionsProduct FormationMechanism
Basic hydrolysis (Saponification)NaOH, KOH, or LiOHBasic aqueous solution, room temperature to heatingCarboxylate salt → carboxylic acid after neutralizationNucleophilic acyl substitution (addition-elimination)
Acidic hydrolysisH2SO4 or HCl with heatAcidic conditions, elevated temperatureDirect formation of carboxylic acid and alcoholAcid-catalyzed nucleophilic substitution
Ligand transfer reactionsProtein substrates with cysteine residuesPhysiological pH, presence of target proteinsTransfer to cysteine residues on proteinsThioester formation and transfer
Ester hydrolysis with hydroxideMetal hydroxidesAlkaline conditions, controlled temperatureMetal carboxylate saltsBase-catalyzed ester cleavage
TranspalmitoylationAcyl-enzyme intermediatesEnzymatic conditions, specific protein substratesPalmitoylated proteinsEnzymatic acyl transfer

The structural organization of acyl-enzyme intermediates shows that all but one side of the acyl-enzyme thioester is shielded by hydrophobic residues, leaving only the front side accessible for substrate cysteine approach [12]. This spatial arrangement ensures specificity in ligand transfer reactions and prevents unwanted side reactions [12]. Protonated histidine residues often serve as proton donors to activate the acyl-enzyme thioester for subsequent palmitoyl transfer to substrate molecules [12].

Research on 16-hydroxyhexadecanoic acid biotransformation demonstrates that recombinant Escherichia coli expressing cytochrome P450BM-3 monooxygenase can oxidize this substrate to 1,16-hexadecanedioic acid [13]. The oxidation process is accompanied by accumulation of small amounts of intermediate products, including 13,16-dihydroxyhexadecanoic acid and 12,16-dihydroxyhexadecanoic acid as by-products [13]. This biotransformation approach represents a hybrid between enzymatic and chemical synthesis methods.

Key Precursors and Intermediate Compounds

The biosynthesis of 16-oxo-palmitate involves a series of key precursors and intermediate compounds that serve as building blocks and metabolic intermediates in the omega oxidation pathway [1] [14] [15]. Understanding these molecular species is essential for comprehending the complete biosynthetic network leading to 16-oxo-palmitate formation.

Palmitic acid (hexadecanoic acid) serves as the primary substrate and starting material for 16-oxo-palmitate biosynthesis [1] [16]. This saturated sixteen-carbon fatty acid, with the molecular formula C16H32O2 and molecular weight of 256.42 daltons, represents the most abundant saturated fatty acid in many biological systems [16]. Palmitic acid can be derived from de novo fatty acid synthesis through the fatty acid synthase complex or obtained through dietary sources [17] [18].

The de novo synthesis of palmitic acid occurs through the sequential addition of two-carbon units derived from malonyl-CoA to an acetyl-CoA primer [17] [18]. This process involves acetyl-CoA carboxylase, which catalyzes the formation of malonyl-CoA from acetyl-CoA and carbon dioxide in an ATP-dependent reaction [18]. The fatty acid synthase complex then performs seven cycles of condensation, reduction, dehydration, and reduction reactions to produce palmitoyl-acyl carrier protein, which is subsequently hydrolyzed to release free palmitate [18].

16-Hydroxypalmitic acid (juniperic acid) represents the first intermediate in the omega oxidation pathway [13] [19]. This omega-hydroxy-long-chain fatty acid has the molecular formula C16H32O3 and molecular weight of 272.42 daltons [19]. The compound is characterized by substitution at position 16 with a hydroxy group and serves as a key monomer in plant cutin biosynthesis [19]. In Arabidopsis thaliana and other plant species, 16-hydroxypalmitic acid has been identified as an essential component for cuticle formation [19].

The formation of 16-hydroxypalmitic acid occurs through omega hydroxylation catalyzed by cytochrome P450 enzymes [2] [3]. In plant systems, this reaction requires molecular oxygen and NADPH as cofactors and is sensitive to classical mixed function oxidase inhibitors including metal chelators, sodium azide, and thiol reagents [3]. The reaction shows unusual sensitivity to carbon monoxide inhibition, with 10% carbon monoxide causing inhibition and 30% carbon monoxide completely blocking the reaction [3].

16-Oxopalmitaldehyde serves as the aldehyde intermediate between 16-hydroxypalmitic acid and the final 16-oxo-palmitate product [20] [21]. This compound, with molecular formula C16H30O2, is formed through the oxidation of the terminal hydroxyl group of 16-hydroxypalmitic acid by alcohol dehydrogenase enzymes [21]. Research on rat liver microsomes has demonstrated the formation of both omega-hydroxy and omega-oxo fatty acids from microsomal phospholipids, with the aldehyde intermediate being susceptible to acetylation, confirming the presence of the aldehyde functional group [21].

Table 3: Key Precursors and Intermediate Compounds in 16-Oxo-palmitate Biosynthesis

CompoundChemical FormulaMolecular Weight (Da)Role in PathwayFormation/Source
Palmitic acid (16:0)C16H32O2256.42Primary substrate for omega oxidationDe novo fatty acid synthesis or dietary
16-Hydroxypalmitic acidC16H32O3272.42Intermediate in omega oxidation pathwayOmega hydroxylation of palmitic acid
16-OxopalmitaldehydeC16H30O2254.41Aldehyde intermediateOxidation of 16-hydroxypalmitic acid
Acetyl-CoAC23H38N7O17P3S809.57Building block for fatty acid synthesisPyruvate dehydrogenase complex
Malonyl-CoAC24H38N7O19P3S853.58Activated form for chain elongationAcetyl-CoA carboxylase
Palmitoyl-CoAC37H66N7O17P3S1065.96Activated palmitic acidAcyl-CoA synthetase
Hexadecanedioic acidC16H30O4286.41Final oxidation productComplete omega oxidation

Acetyl-CoA and malonyl-CoA represent essential precursors for the de novo synthesis of palmitic acid [17] [18]. Acetyl-CoA, with molecular formula C23H38N7O17P3S and molecular weight of 809.57 daltons, serves as the two-carbon building block for fatty acid synthesis [18]. This compound is primarily generated by the pyruvate dehydrogenase complex in mitochondria and must be transported to the cytoplasm via the citrate shuttle system for fatty acid synthesis [18].

Malonyl-CoA, formed by acetyl-CoA carboxylase with molecular formula C24H38N7O19P3S and molecular weight of 853.58 daltons, provides the activated two-carbon units for chain elongation during fatty acid synthesis [18]. The formation of malonyl-CoA from acetyl-CoA and carbon dioxide represents the rate-limiting step in fatty acid biosynthesis and is subject to allosteric regulation by citrate as a positive effector and palmitoyl-CoA as a negative effector [18].

Palmitoyl-CoA represents the activated form of palmitic acid with molecular formula C37H66N7O17P3S and molecular weight of 1065.96 daltons [18]. This acyl-CoA derivative is formed by acyl-CoA synthetase and serves as a substrate for various metabolic pathways including beta oxidation, elongation reactions, and desaturation processes [18]. In the context of 16-oxo-palmitate biosynthesis, palmitoyl-CoA may serve as an alternative substrate for certain enzymatic reactions.

Hexadecanedioic acid represents the final product of complete omega oxidation, where both terminal carbon atoms have been oxidized to carboxylic acid groups [1] [9]. This dicarboxylic acid, with molecular formula C16H30O4 and molecular weight of 286.41 daltons, can be formed through continued oxidation of 16-oxo-palmitate [9]. The formation of dicarboxylic acids through omega oxidation represents an important alternative pathway for fatty acid metabolism, particularly when beta oxidation is impaired [15] [22].

16-Oxo-palmitate exhibits a unique relationship with the fatty acid β-oxidation pathway, primarily serving as a substrate that undergoes alternative processing compared to conventional saturated fatty acids. The compound represents an omega-oxo fatty acid derivative that is predominantly metabolized through specialized oxidative pathways rather than direct β-oxidation [1] [2].

Research conducted on isolated rat hepatocytes has demonstrated that approximately 32% of palmitate oxidation occurs through peroxisomal β-oxidation, while the remaining fraction proceeds via mitochondrial pathways [3]. However, 16-oxo-palmitate follows a distinct metabolic route due to its terminal aldehyde group, which requires specific enzymatic machinery for further processing [4].

The β-oxidation of conventional palmitic acid generates eight acetyl-coenzyme A molecules, seven nicotinamide adenine dinucleotide plus hydrogen molecules, and seven flavin adenine dinucleotide dihydrogen molecules through seven complete cycles of the four-step β-oxidation process [1] [5]. In contrast, 16-oxo-palmitate cannot undergo direct β-oxidation from its aldehyde terminus and must first be converted to hexadecanedioic acid through cytochrome P450-mediated oxidation [4].

Studies using cytochrome P450BM-3 have shown that 16-oxo-palmitate is efficiently oxidized to hexadecanedioic acid exclusively, with no evidence of decarboxylation pathways [4]. The enzyme demonstrates a clear preference for C16 oxo-fatty acids over shorter chain analogues, with the reaction order being C16 > C18 ≈ C14 > C12 for various oxo-fatty acid substrates [4].

The energetic efficiency of β-oxidation is significantly altered when 16-oxo-palmitate derivatives enter the pathway. While complete oxidation of palmitic acid yields 108 adenosine triphosphate molecules, the formation of dicarboxylic acids from 16-oxo-palmitate provides alternative entry points for energy metabolism through both ends of the molecule [1] [6].

Involvement in ω-Oxidation and Dicarboxylic Acid Formation

16-Oxo-palmitate serves as a critical intermediate in the ω-oxidation pathway, representing the penultimate step in the conversion of fatty acids to their corresponding dicarboxylic acids [6] [7]. This metabolic route provides an alternative to conventional β-oxidation and becomes particularly important under conditions where mitochondrial fatty acid oxidation is impaired [7].

The ω-oxidation pathway involves three sequential enzymatic steps [7] [8]. Initially, cytochrome P450 enzymes, particularly those belonging to the CYP4A and CYP4F subfamilies, catalyze the hydroxylation of the terminal methyl group of palmitic acid to form 16-hydroxypalmitic acid [7] [9]. Subsequently, a nicotinamide adenine dinucleotide-dependent alcohol dehydrogenase oxidizes the hydroxyl group to form 16-oxo-palmitate [9]. Finally, fatty aldehyde dehydrogenase oxidizes the aldehyde group to produce hexadecanedioic acid [10] [9].

Research has identified two independent pathways for the conversion of ω-hydroxy very-long-chain fatty acids to their corresponding dicarboxylic acids [9]. The first pathway involves a microsomal nicotinamide adenine dinucleotide-dependent alcohol dehydrogenase followed by fatty aldehyde dehydrogenase encoded by the aldehyde dehydrogenase 3 family member A2 gene [9]. The second pathway utilizes nicotinamide adenine dinucleotide phosphate-dependent hydroxylation by cytochrome P450 enzymes including CYP4F2, CYP4F3B, or CYP4F3A [9].

Kinetic studies have demonstrated that the oxidation of ω-hydroxy very-long-chain fatty acids occurs predominantly through the nicotinamide adenine dinucleotide-dependent route, with fatty aldehyde dehydrogenase playing a crucial role in the final oxidation step [9]. This enzyme exhibits broad substrate specificity, capable of oxidizing aliphatic aldehydes ranging from 6 to 24 carbons in length [10] [11].

The biological significance of ω-oxidation extends beyond simple fatty acid catabolism. Dicarboxylic acids formed through this pathway can undergo bilateral β-oxidation from both termini, potentially providing a more efficient energy yield under specific metabolic conditions [6]. Additionally, this pathway serves as an important detoxification mechanism for excess fatty acids and plays a role in the metabolism of specialized lipid mediators [12].

Role in Plant Cuticle Biosynthesis (Cutin Synthesis)

16-Oxo-palmitate plays a fundamental role in plant cuticle biosynthesis, serving as an essential intermediate in the formation of cutin monomers that constitute the structural framework of the plant cuticle [13] [14] [15]. The plant cuticle represents a complex lipid-based barrier that protects aerial plant organs from water loss, pathogen invasion, and environmental stresses [16] [17].

Cutin biosynthesis involves a highly coordinated series of enzymatic reactions that convert palmitic acid and other fatty acids into hydroxylated and oxidized derivatives [14] [15]. The pathway begins with the ω-hydroxylation of palmitic acid by cytochrome P450 enzymes, particularly those belonging to the CYP86A family, to produce 16-hydroxypalmitic acid [18] [19]. This intermediate is subsequently oxidized by nicotinamide adenine dinucleotide phosphate-dependent dehydrogenases to form 16-oxo-palmitate [13] [14].

Research conducted on Vicia faba leaf extracts has demonstrated that nicotinamide adenine dinucleotide phosphate serves as the preferred cofactor for the oxidation of 16-hydroxyhexadecanoic acid to 16-oxohexadecanoic acid, in contrast to animal systems where nicotinamide adenine dinucleotide is typically favored [14]. The enzyme preparations showed optimal activity with nicotinamide adenine dinucleotide phosphate concentrations of 10^-4^ molar, producing exclusively hexadecanedioic acid as the final product [14].

The conversion of 16-oxo-palmitate to hexadecanedioic acid represents the final step in the formation of C16 cutin monomers [13] [14]. This reaction is catalyzed by aldehyde dehydrogenases that exhibit specificity for long-chain aldehydes [14]. Experimental evidence using radiolabeled substrates has confirmed that 16-hydroxyhexadecanoic acid is converted exclusively to hexadecanedioic acid through the 16-oxo intermediate [14].

The significance of 16-oxo-palmitate in cutin biosynthesis extends beyond its role as a metabolic intermediate. Studies have shown that the regulation of cutin monomer composition directly influences the physical properties and protective functions of the cuticle [20] [21]. Genetic manipulation of enzymes involved in 16-oxo-palmitate metabolism, including glycerol-3-phosphate acyltransferases and cytochrome P450 oxidases, can alter both the quantity and composition of cutin polymers [21].

Contemporary research has revealed that cutin biosynthesis genes, including those encoding enzymes involved in 16-oxo-palmitate metabolism, are highly conserved across land plant lineages [20]. Comparative genomic analyses indicate that the machinery for cuticle biosynthesis likely originated in the last common ancestor of land plants, with progressive expansion and specialization of gene families from bryophytes to seed plants [20].

Interaction with Cytochrome P450 Enzymes

16-Oxo-palmitate demonstrates extensive interactions with multiple cytochrome P450 enzyme families, which catalyze its formation, further oxidation, and integration into various metabolic pathways [4] [22] [23]. These interactions represent critical control points in lipid metabolism and have significant implications for both primary and secondary metabolic processes.

The CYP102 enzyme family, exemplified by cytochrome P450BM-3, exhibits remarkable specificity for ω-oxo fatty acids including 16-oxo-palmitate [4]. This bacterial enzyme oxidizes 16-oxohexadecanoic acid exclusively to the corresponding α,ω-dicarboxylic acid without evidence of decarboxylation [4]. Kinetic analysis reveals that cytochrome P450BM-3 demonstrates optimal activity with C16 substrates, showing decreased efficiency with both shorter and longer chain oxo-fatty acids [4].

The mechanistic basis for cytochrome P450-mediated oxidation of 16-oxo-palmitate involves the formation of reactive iron-oxo species, specifically Compound I intermediates [23] [24]. These high-valent iron species abstract hydrogen atoms from the aldehyde group, facilitating subsequent oxidation to carboxylic acid functionality [24]. The reaction exhibits pH dependence, with rates increasing significantly as pH rises from 6.8 to 7.3 [24].

Plant cytochrome P450 enzymes, particularly those in the CYP86A, CYP77A, and CYP94B subfamilies, play crucial roles in both the formation and metabolism of 16-oxo-palmitate [18] [19]. CYP86A enzymes primarily catalyze ω-hydroxylation reactions that produce the precursor 16-hydroxypalmitate, while CYP94B family members are involved in subsequent oxidation steps [18]. These enzymes exhibit tissue-specific expression patterns and respond to environmental stimuli, suggesting regulatory roles in cuticle formation and stress responses [18] [25].

The interaction between 16-oxo-palmitate and cytochrome P450 enzymes extends to substrate channeling and metabolic flux control [26] [22]. Self-sufficient cytochrome P450 systems, such as CYP505D6 from Phanerochaete chrysosporium, demonstrate the ability to hydroxylate fatty acids at multiple positions, including ω-1 to ω-6 positions for C15 fatty acids [22]. This versatility suggests that 16-oxo-palmitate may serve as a branch point compound directing metabolic flux toward different oxidative products.

Recent advances in understanding cytochrome P450 regulation have revealed that unsaturated fatty acids can modulate enzyme expression through nuclear receptor pathways [26]. The constitutive androstane receptor pathway responds to fatty acid accumulation by upregulating cytochrome P450 expression, creating feedback mechanisms that influence 16-oxo-palmitate metabolism [26]. This regulatory network links fatty acid homeostasis to xenobiotic metabolism and may have implications for drug metabolism and environmental chemical responses [26].

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16-oxohexadecanoate

Dates

Last modified: 07-20-2023

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